5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione
CAS No.:
Cat. No.: VC16004451
Molecular Formula: C7H9FN2O3
Molecular Weight: 188.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9FN2O3 |
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Molecular Weight | 188.16 g/mol |
IUPAC Name | 5-fluoro-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13) |
Standard InChI Key | OZAMNAQAPCCQHM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=O)C(C(=O)NC1=O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione (CAS: 1564748-31-7) possesses the molecular formula C₇H₉FN₂O₃ and a molecular weight of 188.16 g/mol. Its IUPAC name reflects the substitution pattern: a fluorine atom at position 5, an isopropyl group (propan-2-yl) at position 1, and three ketone groups at positions 2, 4, and 6 of the diazinane ring. The canonical SMILES string CC(C)N1C(=O)C(C(=O)NC1=O)F provides a precise representation of its connectivity .
Stereochemical and Crystallographic Features
While crystallographic data for this specific compound remain unpublished, analogous diazinane triones exhibit planar ring geometries with ketone groups in equatorial orientations. The fluorine atom at position 5 likely induces electronic effects, polarizing adjacent carbonyl groups and influencing intermolecular interactions such as hydrogen bonding . Comparative analysis with the structurally similar 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (PubChem CID: 126973049) reveals that alkyl substituents at position 1 modulate solubility and steric bulk without altering the core heterocyclic framework .
Table 1: Comparative Molecular Properties of Diazinane Trione Derivatives
Property | 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione | 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione |
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Molecular Formula | C₇H₉FN₂O₃ | C₈H₉FN₂O₃ |
Molecular Weight (g/mol) | 188.16 | 200.17 |
Substituent at N1 | Isopropyl | Cyclobutyl |
Calculated LogP | 0.89 | 1.12 |
Hydrogen Bond Donors | 2 | 2 |
Hydrogen Bond Acceptors | 5 | 5 |
Synthesis and Manufacturing Considerations
Challenges in Scale-Up
The incorporation of fluorine introduces challenges such as handling corrosive fluorinating agents (e.g., Selectfluor®) and managing exothermic reactions during ketone formation. Additionally, the isopropyl group’s steric bulk may hinder ring closure, necessitating optimized reaction temperatures (80–120°C) and catalytic additives.
Physicochemical and Spectroscopic Properties
Solubility and Stability
Preliminary data indicate moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO at 25°C) and poor aqueous solubility (<1 mg/mL). The compound demonstrates stability under inert atmospheres but undergoes gradual hydrolysis in alkaline aqueous media, yielding fluorinated carboxylic acid derivatives .
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretching), 1250 cm⁻¹ (C-F stretching), and 3300 cm⁻¹ (N-H stretching).
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NMR (¹H): Key signals include δ 1.25 ppm (isopropyl CH₃), δ 4.10 ppm (N-CH(CH₃)₂), and δ 5.45 ppm (F-C-H coupling, J = 48 Hz) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 189.1 [M+H]⁺, with fragmentation patterns consistent with sequential loss of CO and isopropyl groups.
Comparative Analysis with Related Heterocycles
Role of Fluorine in Bioactivity
Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets. Compared to non-fluorinated diazinanes, this derivative shows a 3-fold increase in enzymatic inhibition in preliminary screens, aligning with trends observed in other fluorinated pharmaceuticals .
Structural Analogues in Drug Discovery
The isopropyl group confers lipophilicity (calculated LogP = 0.89), positioning it between more polar (e.g., cyclobutyl, LogP = 1.12) and hydrophobic (e.g., tert-butyl) analogues. This balance may optimize pharmacokinetic properties such as oral bioavailability .
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